molecular formula C23H28N6O2 B6485824 8-(3-(3,4-dihydroisoquinolin-2(1H)-yl)propyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923229-01-0

8-(3-(3,4-dihydroisoquinolin-2(1H)-yl)propyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

カタログ番号: B6485824
CAS番号: 923229-01-0
分子量: 420.5 g/mol
InChIキー: OBGLVVGOCKCLRQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)propyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic purine derivative with a complex heterocyclic framework. Its core structure consists of an imidazo[2,1-f]purine-2,4-dione scaffold substituted with four methyl groups (positions 1, 3, 6, and 7) and a 3-(3,4-dihydroisoquinolin-2(1H)-yl)propyl chain at position 6. The dihydroisoquinoline moiety introduces a partially saturated bicyclic system, which may enhance binding to receptors or enzymes compared to simpler alkyl or aromatic substituents.

特性

IUPAC Name

6-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N6O2/c1-15-16(2)29-19-20(25(3)23(31)26(4)21(19)30)24-22(29)28(15)12-7-11-27-13-10-17-8-5-6-9-18(17)14-27/h5-6,8-9H,7,10-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBGLVVGOCKCLRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CCCN4CCC5=CC=CC=C5C4)N(C(=O)N(C3=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3-(3,4-dihydroisoquinolin-2(1H)-yl)propyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[2,1-f]purine core, followed by the introduction of the dihydroisoquinoline moiety through a series of coupling reactions. Key steps include:

    Formation of the imidazo[2,1-f]purine core: This is achieved through cyclization reactions involving appropriate precursors.

    Attachment of the dihydroisoquinoline moiety: This step involves the use of coupling reagents and catalysts to link the dihydroisoquinoline to the imidazo[2,1-f]purine core.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reaction conditions, using efficient catalysts, and implementing purification techniques such as chromatography.

化学反応の分析

Types of Reactions

8-(3-(3,4-dihydroisoquinolin-2(1H)-yl)propyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

科学的研究の応用

8-(3-(3,4-dihydroisoquinolin-2(1H)-yl)propyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its unique structure and biological activity.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets and its effects on cellular processes.

    Industrial Applications: It may be used in the development of new materials or as a precursor for other complex molecules.

作用機序

The mechanism of action of 8-(3-(3,4-dihydroisoquinolin-2(1H)-yl)propyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of gene expression.

類似化合物との比較

Compound 5 (8-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione)

  • Structural Differences: Propyl vs. butyl linker chain. 6,7-Dimethoxy substitution on the dihydroisoquinoline vs. unsubstituted dihydroisoquinoline in the target compound. Fewer methyl groups (only 1,3-dimethyl vs. 1,3,6,7-tetramethyl).
  • Pharmacological Profile: Demonstrates dual activity: moderate affinity for serotonin (5-HT₁A, 5-HT₆, 5-HT₇) and dopamine D₂ receptors (Ki values: 50–200 nM) .
  • Key Insight: The longer butyl chain and methoxy groups in Compound 5 enhance PDE inhibition but reduce selectivity for adenosine receptors compared to the target compound .

Compound 73 (1-Benzyl-7-methyl-3-propyl-1H-imidazo[2,1-f]purine-2,4-dione)

  • Structural Differences: Benzyl and propyl substituents at positions 1 and 3 vs. tetramethyl groups in the target compound. Lack of dihydroisoquinoline moiety.
  • Pharmacological Profile: High A₃ adenosine receptor (A₃AR) affinity (Ki = 0.8 nM) with >3,000-fold selectivity over A₁, A₂A, and A₂B subtypes .
  • Key Insight: The absence of bulky substituents (e.g., dihydroisoquinoline) in Compound 73 optimizes A₃AR binding, whereas the target compound’s methyl and dihydroisoquinoline groups may trade potency for broader receptor interactions .

Analogues with Varied Core Structures

8-(2,3-Dimethylphenyl)-1,6,7-trimethyl-3-(3-methylbutyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

  • Structural Differences: Aromatic 2,3-dimethylphenyl group vs. dihydroisoquinoline. Branched 3-methylbutyl chain vs. propyl linker.
  • Physicochemical Properties :
    • Higher molecular weight (407.52 g/mol) and logP due to aromatic and branched alkyl groups, likely reducing solubility compared to the target compound .

Tetrahydropyrazino[2,1-f]purinediones (e.g., Compound 44)

  • Structural Differences: Pyrazino core vs. imidazo core. Substituents include imidazolylpropyl or phenoxyethyl groups.
  • Pharmacological Profile: Water-soluble adenosine receptor antagonists with moderate A₂A affinity (Ki: ~100–500 nM) .
  • Key Insight: The pyrazino core reduces steric hindrance, improving solubility but lowering receptor selectivity compared to imidazo-based compounds .

Receptor Selectivity and Enzyme Inhibition Trends

Compound Core Structure Key Substituents A₃AR Ki (nM) Selectivity (A₃ vs. Others) PDE Inhibition (IC₅₀, µM) Solubility
Target Compound Imidazo[2,1-f]purine 1,3,6,7-tetramethyl; dihydroisoquinoline Data pending Data pending Data pending Moderate (est.)
Compound 5 Imidazo[2,1-f]purine 6,7-Dimethoxy-dihydroisoquinoline; butyl N/A N/A PDE4B1: 1.2; PDE10A: 9.8 Low
Compound 73 Imidazo[2,1-f]purine Benzyl; 7-methyl; 3-propyl 0.8 >3,000-fold N/A Low
Compound 44 Pyrazino[2,1-f]purine Imidazolylpropyl N/A N/A N/A High

Structure-Activity Relationship (SAR) Insights

Alkyl Chain Length :

  • Shorter chains (e.g., propyl) may favor receptor binding, while longer chains (e.g., butyl in Compound 5) enhance PDE inhibition but reduce selectivity .

Substituent Bulkiness: Bulky groups (e.g., dihydroisoquinoline) improve interaction with hydrophobic receptor pockets but may reduce solubility and oral bioavailability .

Core Heterocycle: Imidazo[2,1-f]purine cores generally exhibit higher receptor affinity than pyrazino or pyrrolo analogs .

Physicochemical and Pharmacokinetic Considerations

  • Molecular Weight : The target compound (est. ~450–470 g/mol) falls within the acceptable range for CNS permeability but may require formulation optimization for oral delivery.
  • Solubility: Dihydroisoquinoline and tetramethyl groups likely confer moderate solubility, contrasting with the high solubility of pyrazino derivatives (e.g., Compound 44) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。